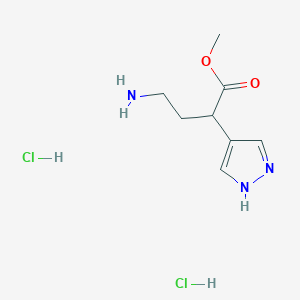

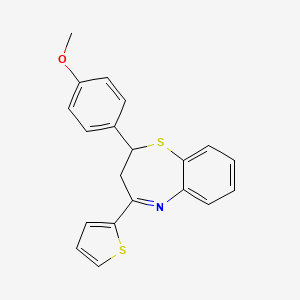

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction including isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods suggest that the synthesis of the compound might also involve multi-step reactions, possibly starting with a suitable thiophene derivative and involving acylation and fluorination steps.

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the solid-state properties of benzamide derivatives, as demonstrated in the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . The molecular structure of benzamide derivatives is often optimized using computational methods such as DFT calculations, which provide insights into the geometrical structure and electronic properties .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative involves a deprotonation-enhanced intramolecular charge transfer mechanism . The compound , with a fluorine atom and a thiophene moiety, may also exhibit unique reactivity patterns, potentially useful in sensing or as a pharmaceutical intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by techniques such as IR, NMR, and UV-Vis spectroscopy . Computational studies, including NBO and NLO analyses, provide additional information on the electronic properties and potential applications of these compounds . The presence of a fluorine atom in the compound suggests that it may have distinct physical and chemical properties, such as increased lipophilicity or altered electronic characteristics.

Scientific Research Applications

Heterocyclic Synthesis

Researchers have explored the synthesis of heterocyclic compounds, leveraging the unique reactivity of fluorinated enamides and ynamides as precursors. These compounds exhibit electrophilic reactivity due to fluorine atoms, facilitating the synthesis of fluorinated heterocycles like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, which are valuable in medicinal chemistry for their potential biological activities (Meiresonne et al., 2015).

Labeling Reagents for PET Imaging

Fluorinated compounds, specifically [(18)F]fluorothiols, have been developed as labeling reagents for peptides, demonstrating significant potential for use as tracers in positron emission tomography (PET) imaging. This research highlights the application of fluorinated compounds in enhancing the diagnostics and imaging capabilities in medical research (Glaser et al., 2004).

Antimicrobial and Antipathogenic Activities

Studies on fluorinated benzamide derivatives have shown promising antimicrobial and antipathogenic activities. These compounds have been tested against various fungal and bacterial strains, indicating their potential as foundational structures for developing new antimicrobial agents. The structural modifications, particularly the inclusion of fluorine atoms, significantly impact their biological activity, underscoring the role of chemical design in enhancing drug efficacy (Carmellino et al., 1994; Limban et al., 2011).

Fluorescence-Based Sensing

The development of fluorescent chemosensors based on benzamide derivatives showcases the utility of these compounds in detecting and measuring biological and environmental analytes. Such sensors offer high sensitivity and specificity, making them useful tools in analytical chemistry and biological research (Younes et al., 2020).

properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-13-4-2-7-16(10-13)20(17-8-9-24(22,23)12-17)18(21)14-5-3-6-15(19)11-14/h2-11,17H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPQFRAINTREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)